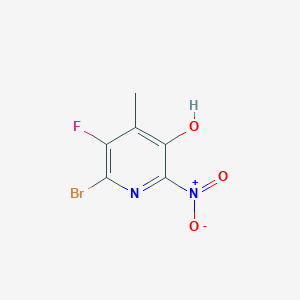
Dimethyl 3,5-dimethoxyphthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3,5-dimethoxyphthalate is an organic compound belonging to the class of phthalate esters. It is characterized by the presence of two methoxy groups attached to the benzene ring at the 3 and 5 positions, and two ester groups at the 1 and 2 positions. This compound is typically used in various industrial applications due to its chemical stability and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethyl 3,5-dimethoxyphthalate can be synthesized through the esterification of 3,5-dimethoxyphthalic acid with methanol. The reaction is typically catalyzed by a strong acid such as sulfuric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
3,5-dimethoxyphthalic acid+2CH3OHH2SO4Dimethyl 3,5-dimethoxyphthalate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of 3,5-dimethoxyphthalic acid with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and water, resulting in the pure ester product.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl 3,5-dimethoxyphthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phthalic anhydrides or acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products:
Oxidation: Phthalic anhydrides or acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted phthalates depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3,5-dimethoxyphthalate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its chemical stability.
Industry: Utilized as a plasticizer in the production of flexible plastics and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of dimethyl 3,5-dimethoxyphthalate involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, it may interact with cellular membranes and proteins, potentially affecting cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Dimethyl phthalate: Lacks the methoxy groups present in dimethyl 3,5-dimethoxyphthalate.
Diethyl phthalate: Similar structure but with ethyl ester groups instead of methyl.
Dibutyl phthalate: Contains butyl ester groups, making it more hydrophobic.
Uniqueness: this compound is unique due to the presence of methoxy groups, which can influence its chemical reactivity and physical properties. These groups can also affect its interactions with other molecules, making it distinct from other phthalate esters.
Eigenschaften
CAS-Nummer |
24953-73-9 |
|---|---|
Molekularformel |
C12H14O6 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
dimethyl 3,5-dimethoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O6/c1-15-7-5-8(11(13)17-3)10(12(14)18-4)9(6-7)16-2/h5-6H,1-4H3 |
InChI-Schlüssel |
JUKQMQKLYKDEFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(3r)-3-Aminobutyl]dimethylamine](/img/structure/B11925583.png)




![2-Chloro-7-methoxybenzo[d]oxazole](/img/structure/B11925634.png)
